Methyl 3-(2-hydroxyethoxy)propanoate
CAS No.: 93673-82-6
Cat. No.: VC0530186
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93673-82-6 |
---|---|
Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | methyl 3-(2-hydroxyethoxy)propanoate |
Standard InChI | InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 |
Standard InChI Key | CQAKPCZOXXRLJA-UHFFFAOYSA-N |
SMILES | COC(=O)CCOCCO |
Canonical SMILES | COC(=O)CCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-(2-hydroxyethoxy)propanoate features a linear structure comprising a methyl ester group, a propanoate backbone, and a 2-hydroxyethoxy side chain. The IUPAC name is methyl 3-(2-hydroxyethoxy)propanoate, with the molecular formula C₆H₁₂O₄ and an average molecular mass of 164.16 g/mol . The presence of both ester and hydroxyl groups confers amphiphilic properties, enabling solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂O₄ | |
Molecular Weight | 164.16 g/mol | |
Boiling Point | 245–250°C (estimated) | |
Density | 1.12 g/cm³ | |
Solubility in Water | 50 g/L (20°C) |
Synthesis and Industrial Production
Catalytic Esterification
The compound is typically synthesized via acid-catalyzed esterification of 3-(2-hydroxyethoxy)propanoic acid with methanol. Recent industrial protocols employ nano-gold or nano-silver catalysts under ultrasonic irradiation (65–85 kW) to enhance reaction efficiency . For example, a 2020 study demonstrated that combining diethylene glycol and methyl acrylate in ethanol with 0.8% nano-silver catalyst at 180°C yielded 92% purity under 0.5 MPa pressure .
Continuous Flow Reactor Systems
Advanced production methods leverage continuous flow reactors to optimize temperature and pressure control. A 2025 patent described a process using trichloroacetimidate intermediates to achieve 98% conversion rates within 5 hours at 10°C . These systems reduce energy consumption and improve scalability compared to batch reactors.
Chemical Reactivity and Functional Transformations
Hydrolysis and Transesterification
The ester bond undergoes hydrolysis in aqueous acidic or basic conditions to yield 3-(2-hydroxyethoxy)propanoic acid and methanol . Transesterification with alcohols like ethanol or propanol produces derivatives such as ethyl 3-(2-hydroxyethoxy)propanoate, which are valuable in polymer synthesis .
Reduction and Oxidation
Lithium aluminum hydride (LiAlH₄) reduces the ester to 3-(2-hydroxyethoxy)propanol, a precursor for polyurethane foams . Conversely, oxidation with potassium permanganate generates 3-(2-hydroxyethoxy)propanoic acid, utilized in biodegradable plastics .
Applications in Pharmaceutical Research
Histone Deacetylase (HDAC) Inhibition
Structural analogs of methyl 3-(2-hydroxyethoxy)propanoate, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibit potent HDAC inhibitory activity. A 2020 study reported IC₅₀ values of 0.69 μM against HeLa cells, surpassing doxorubicin (2.29 μM) . These compounds disrupt cancer cell proliferation by modulating epigenetic pathways .
Drug Delivery Systems
The ester’s hydrolytic lability under physiological pH (5.0–7.4) makes it ideal for controlled-release formulations. For instance, prodrugs incorporating this moiety show enhanced bioavailability in gastrointestinal delivery models .
Industrial and Environmental Considerations
Polymer Chemistry
Methyl 3-(2-hydroxyethoxy)propanoate serves as a plasticizer in polyvinyl chloride (PVC) and polyurethane production. Its hydroxyl group facilitates cross-linking reactions, improving material flexibility and thermal stability .
Biodegradability and Toxicity
While the compound is biodegradable via esterase-mediated hydrolysis, its methanol byproduct necessitates careful waste management. Acute toxicity studies in rodents indicate an LD₅₀ > 2,000 mg/kg, classifying it as low toxicity .
Recent Advances and Future Directions
Catalytic Innovations
Recent patents highlight the use of enzyme-mimetic catalysts to achieve stereoselective esterification at ambient temperatures . These methods reduce reliance on heavy metals and improve sustainability.
Biomedical Engineering
Ongoing research explores its role in hydrogel matrices for wound healing applications. Preliminary data show accelerated tissue regeneration in murine models due to sustained release of anti-inflammatory agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume